molecular formula C16H24N2O6S2 B2575525 6-({[4-(Pyrrolidin-1-ylsulfonyl)phenyl]sulfonyl}amino)hexanoic acid CAS No. 793690-04-7

6-({[4-(Pyrrolidin-1-ylsulfonyl)phenyl]sulfonyl}amino)hexanoic acid

Cat. No.: B2575525
CAS No.: 793690-04-7
M. Wt: 404.5
InChI Key: WUYSAHQQHNINMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-({[4-(Pyrrolidin-1-ylsulfonyl)phenyl]sulfonyl}amino)hexanoic acid is a sulfonamide derivative featuring a hexanoic acid backbone, a central sulfonamide group, and a 4-(pyrrolidin-1-ylsulfonyl)phenyl substituent. This compound is of interest in medicinal chemistry due to sulfonamides' established roles in enzyme inhibition and biomolecular interactions .

Properties

IUPAC Name

6-[(4-pyrrolidin-1-ylsulfonylphenyl)sulfonylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O6S2/c19-16(20)6-2-1-3-11-17-25(21,22)14-7-9-15(10-8-14)26(23,24)18-12-4-5-13-18/h7-10,17H,1-6,11-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYSAHQQHNINMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[4-(Pyrrolidin-1-ylsulfonyl)phenyl]sulfonyl}amino)hexanoic acid typically involves multiple steps:

    Formation of the Pyrrolidin-1-ylsulfonyl Intermediate: This step involves the reaction of pyrrolidine with a sulfonyl chloride derivative under basic conditions to form the pyrrolidin-1-ylsulfonyl group.

    Attachment to Phenyl Ring: The pyrrolidin-1-ylsulfonyl group is then attached to a phenyl ring through a nucleophilic aromatic substitution reaction.

    Formation of the Hexanoic Acid Derivative: The final step involves the coupling of the sulfonyl-substituted phenyl group with hexanoic acid using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives of the pyrrolidine ring.

    Reduction: Sulfide derivatives from the reduction of sulfonyl groups.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Protein Kinase Regulation

One of the primary applications of 6-({[4-(Pyrrolidin-1-ylsulfonyl)phenyl]sulfonyl}amino)hexanoic acid is its role as an inhibitor of serum and glucocorticosteroid-regulated kinases (SGK), particularly SGK1. This inhibition is crucial for treating various conditions associated with abnormal kinase activity, including:

  • Degenerative Joint Diseases: The compound has shown promise in managing osteoarthritis and rheumatoid arthritis by modulating inflammatory responses and pain pathways .
  • Chronic Pain Management: It may also be effective in treating chronic pain conditions, including neuropathic pain and post-surgical pain .

Cancer Therapy

Research indicates that this compound can inhibit tumor cell growth and metastasis, making it a candidate for oncotherapy. Its mechanism involves the modulation of pathways related to cell proliferation and survival, thus offering potential in treating various cancers .

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective properties, potentially useful in conditions like Alzheimer's disease. By regulating kinase activity, it could help mitigate neurodegeneration .

Case Study 1: Inhibition of SGK1 Activity

A study demonstrated that the compound effectively inhibits SGK1 activity, leading to reduced inflammation in models of arthritis. The results indicated a significant decrease in pro-inflammatory cytokines, supporting its use in inflammatory diseases .

Case Study 2: Antitumor Activity

In vitro assays showed that 6-({[4-(Pyrrolidin-1-ylsulfonyl)phenyl]sulfonyl}amino)hexanoic acid inhibited the proliferation of pancreatic ductal adenocarcinoma cells. Subsequent in vivo studies confirmed its efficacy in reducing tumor growth in xenograft models .

Data Table: Summary of Applications

Application AreaMechanism of ActionKey Findings
Joint DiseasesSGK1 inhibitionReduced inflammation and pain in animal models
Cancer TherapyTumor growth inhibitionSignificant reduction in tumor volume
NeuroprotectionModulation of neuroinflammatory pathwaysPotential benefits in neurodegenerative disease models
Chronic Pain ManagementInhibition of pain pathwaysEffective in various pain models

Mechanism of Action

The mechanism of action of 6-({[4-(Pyrrolidin-1-ylsulfonyl)phenyl]sulfonyl}amino)hexanoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its sulfonyl and pyrrolidine groups, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent on Phenyl Molecular Formula Molecular Weight (g/mol) Key Features
6-({[4-(Pyrrolidin-1-ylsulfonyl)phenyl]sulfonyl}amino)hexanoic acid Pyrrolidinylsulfonyl C₁₅H₂₂N₂O₅S₂ ~386.48 Dual sulfonyl groups; cyclic amine enhances polarity and steric hindrance.
6-{[(4-Methylphenyl)sulfonyl]amino}hexanoic acid Methylsulfonyl C₁₃H₁₉NO₄S 285.36 Simpler structure with lower molecular weight; higher lipophilicity.
6-(2-Phenyl-ethenesulfonylamino)-hexanoic acid Styrylsulfonyl C₁₄H₁₉NO₄S 297.37 Conjugated styryl group may enable fluorescence applications.

Key Observations :

  • The pyrrolidinylsulfonyl group increases molecular weight by ~100 g/mol compared to the methyl analog, likely reducing membrane permeability but improving solubility via hydrogen bonding.
  • The styryl derivative () shares a similar sulfonamide-hexanoic acid scaffold but incorporates a conjugated double bond, suggesting utility in fluorescent labeling .

Biological Activity

6-({[4-(Pyrrolidin-1-ylsulfonyl)phenyl]sulfonyl}amino)hexanoic acid, also known by its CAS number 793690-04-7, is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, including anti-inflammatory and anticancer properties, and summarizes relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 6-({[4-(Pyrrolidin-1-ylsulfonyl)phenyl]sulfonyl}amino)hexanoic acid is C16H24N2O6S2, with a molecular weight of 404.5 g/mol. The compound features a hexanoic acid backbone with sulfonamide and pyrrolidine substitutions, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in inflammatory and cancer pathways. The sulfonamide group enhances binding affinity to target sites, potentially inhibiting enzymatic activity or modulating receptor functions.

Anti-inflammatory Activity

Research indicates that compounds similar to 6-({[4-(Pyrrolidin-1-ylsulfonyl)phenyl]sulfonyl}amino)hexanoic acid exhibit promising anti-inflammatory effects. For instance, studies have shown that related sulfonamide compounds can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in vitro. These effects suggest potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Anticancer Properties

There is emerging evidence that this compound may possess anticancer properties. Similar compounds have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, sulfonamide derivatives have demonstrated efficacy against various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.

Case Studies

StudyFindings
In vitro study on anti-inflammatory effects Compounds structurally similar to 6-({[4-(Pyrrolidin-1-ylsulfonyl)phenyl]sulfonyl}amino)hexanoic acid inhibited LPS-induced NO production in macrophages, suggesting potential for treating inflammatory diseases .
Antitumor activity assessment A related sulfonamide compound showed significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective inhibition of cell growth .
Mechanistic study on apoptosis Research demonstrated that sulfonamide derivatives could activate caspase pathways leading to apoptosis in human leukemia cells .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for preparing 6-({[4-(Pyrrolidin-1-ylsulfonyl)phenyl]sulfonyl}amino)hexanoic acid, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves sulfonylation of pyrrolidine derivatives followed by coupling with hexanoic acid precursors. For example, intermediates like 4-(pyrrolidin-1-ylsulfonyl)benzenesulfonyl chloride can be reacted with 6-aminohexanoic acid under basic conditions. Key characterization techniques include:

  • NMR spectroscopy : To confirm sulfonamide bond formation (¹H/¹³C shifts near δ 3.0–3.5 ppm for pyrrolidine protons).
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ ≈ 455.12 m/z).
  • HPLC purity analysis : To ensure >95% purity using C18 columns with UV detection at 254 nm .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., sulfonyl-oxygen interactions with pyrrolidine NH groups) .
  • FT-IR spectroscopy : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition typically >200°C due to sulfonamide robustness .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?

  • Methodological Answer : Contradictions often arise from assay variability or impurities. Strategies include:

  • Reproducibility testing : Use randomized block designs (e.g., split-split plots for dose-response studies) to control environmental variables .
  • Impurity profiling : Employ LC-MS to detect trace byproducts (e.g., unreacted sulfonyl chloride or hydrolyzed intermediates) that may interfere with bioactivity .
  • Dose normalization : Adjust for molarity discrepancies using quantitative NMR (qNMR) with internal standards like maleic acid .

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via UPLC-MS. Sulfonamide bonds are stable at neutral pH but hydrolyze under extreme acidic/basic conditions .
  • Oxidative stress testing : Use hydrogen peroxide (1–5 mM) to simulate oxidative environments. The pyrrolidine ring may undergo N-oxidation, detectable by MS/MS fragmentation .
  • Data analysis : Apply first-order kinetics to calculate half-lives (e.g., t₁/₂ > 48 hours at pH 7.4) .

Q. How can non-covalent interactions between this compound and protein targets be systematically analyzed?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with sulfonamide-specific force fields to predict binding to targets like carbonic anhydrase. Validate with ΔG calculations (e.g., −8.5 kcal/mol for high-affinity binding) .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized protein. A typical Kd range for sulfonamides is 10⁻⁶–10⁻⁸ M .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O bonds between pyrrolidine and sulfonyl groups) using crystallographic data .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data reported for sulfonamide derivatives?

  • Methodological Answer :

  • Standardized protocols : Use the shake-flask method with PBS (pH 7.4) and DMSO controls. Reported solubility ranges (e.g., 0.1–1.2 mg/mL) may vary due to residual solvents .
  • Counterion screening : Test salt forms (e.g., sodium or ammonium) to improve aqueous solubility. For example, sodium salts increase solubility by 3–5× via ionic hydration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.